molecular formula C18H19N5O2 B2811649 (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034251-79-9

(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Katalognummer: B2811649
CAS-Nummer: 2034251-79-9
Molekulargewicht: 337.383
InChI-Schlüssel: NVPQHAAVJXMKRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" features a benzimidazole core linked to a pyrrolidine moiety substituted with a 4,6-dimethylpyrimidin-2-yloxy group. This structure combines two pharmacologically significant heterocycles:

  • Benzimidazole: Known for its role in medicinal chemistry, particularly in antiparasitic, antiviral, and kinase-inhibitory agents.
  • Pyrimidine-pyrrolidine hybrid: The 4,6-dimethylpyrimidin-2-yloxy group may enhance bioavailability and target binding, as pyrimidine derivatives are common in kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name

3H-benzimidazol-5-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-7-12(2)22-18(21-11)25-14-5-6-23(9-14)17(24)13-3-4-15-16(8-13)20-10-19-15/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPQHAAVJXMKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable pyrrolidine precursor under basic conditions. The final step involves the formation of the methanone bridge, often achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to ensure the compound’s purity meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully hydrogenated products.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with pyrrolidine and pyrimidine moieties. A versatile method for synthesizing related compounds has been reported, where (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is formed from aromatic aldehydes and o-phenylenediamine under specific conditions, showcasing the ability to form C–N bonds effectively .

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activities. The compound in focus has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives of benzimidazole have been linked to the inhibition of various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .

Antimicrobial Activity

Benzimidazole compounds are also known for their antimicrobial properties. The presence of the benzimidazole ring enhances the activity against a range of bacteria and fungi. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

Neuropharmacological Effects

Emerging research suggests that compounds containing benzimidazole structures may possess neuropharmacological effects. Studies have indicated that they could act as dual orexin receptor antagonists, which are being explored for their potential in treating sleep disorders and other neurological conditions .

Case Studies

StudyFindingsApplication
Study 1 Investigated the effects of benzimidazole derivatives on cancer cell lines; showed significant inhibition of cell growth.Potential anticancer therapy development.
Study 2 Evaluated antimicrobial activity against various pathogens; certain derivatives exhibited strong inhibitory effects.Development of new antimicrobial drugs.
Study 3 Explored neuropharmacological effects; identified potential as orexin receptor antagonists.Treatment for sleep disorders and neurological conditions.

Wirkmechanismus

The mechanism of action of (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole core is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . The pyrrolidine and pyrimidine rings may enhance its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs from the literature. Key factors include substituent variations, molecular properties, and biological implications.

Structural Analogues with Benzimidazole-Pyrrolidine Hybrids

(a) (1H-Benzoimidazol-5-yl)-(cis-6-hydroxy-5-methyl-4,4a,9,9a-tetrahydro-2H-indeno[2,1-b]pyridin-1-yl)-methanone ()
  • Structural Differences: Replaces the pyrimidin-2-yloxy group with a hydroxylated indenopyridine system.
  • Implications: The indenopyridine system may alter pharmacokinetics due to increased hydrophobicity, while the hydroxyl group could introduce hydrogen-bonding interactions.
  • Synthesis Pathway : Prepared via methods analogous to the target compound, suggesting shared synthetic challenges .
(b) 1-(1H-Benzo[d]imidazol-5-yl)-5-(4-(4-morpholinocyclohexyl)phenyl)imidazolidin-2-one ()
  • Structural Differences: Substitutes the pyrrolidine-pyrimidine moiety with a morpholino-cyclohexyl-phenylimidazolidinone.
  • Implications: The morpholine group enhances solubility, while the imidazolidinone introduces conformational constraints. This compound’s activity in kinase inhibition (implied by structural motifs) may differ from the target’s .

Pyrimidine-Containing Analogues

(a) 1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone ()
  • Structural Differences : Features a dichloro-methylpyrimidine linked to an imidazoline-acetyl group instead of benzimidazole.
  • The acetyl group may reduce metabolic stability compared to the methanone bridge in the target compound .
(b) 4,6-Diamino-1-(2,5-dioxo-imidazolidin-4-yl)-2-oxo-1,2-dihydropyrimidin-5-yl Derivatives ()
  • Structural Differences: Incorporates diamino and dioxo-imidazolidine groups on pyrimidine.
  • Implications: The amino groups may improve solubility, while the dioxo-imidazolidine could introduce redox activity, differing from the dimethylpyrimidine’s steric effects in the target .

Pharmacological Profile Comparisons

Antimicrobial Activity of Imidazole-Pyrazole Derivatives ()
  • Key Difference : The target’s pyrimidine-pyrrolidine group may offer improved target specificity compared to simpler pyrazole derivatives .

Computational Similarity Assessment ()

  • Methods : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients quantify structural similarity.
  • Findings :
    • The target compound’s benzimidazole-pyrimidine scaffold shares high similarity with kinase inhibitors (e.g., gefitinib analogs) due to heterocyclic overlap.
    • Substituent variations (e.g., dimethylpyrimidine vs. chloropyrimidine) significantly impact biological activity, creating "activity cliffs" despite structural similarity .

Data Table: Key Structural and Functional Comparisons

Compound Name / Source Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzimidazole-pyrrolidine 4,6-Dimethylpyrimidin-2-yloxy ~398.4 (estimated) Potential kinase inhibition, metabolic stability
() Benzimidazole-indenopyridine Hydroxy, methyl ~375.4 Hydrophobic interactions, synthetic complexity
1-(2-((4,6-Dichloro-...) () Pyrimidine-imidazoline Dichloro, methyl, acetyl 316.6 Electrophilic reactivity, antimicrobial activity
I-BET469 () Benzimidazole-morpholine Morpholino, methoxy 426.5 Kinase inhibition, high solubility

Biologische Aktivität

The compound (1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone represents a novel class of heterocyclic compounds with significant potential for various biological activities. This article aims to explore its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H19N5O2\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This compound consists of a benzimidazole moiety linked to a pyrrolidinyl methanone through a pyrimidine ether group, which is crucial for its biological activity.

1. Antibacterial Activity

Recent studies have indicated that similar compounds within the benzimidazole and pyrimidine classes exhibit potent antibacterial properties. For instance, derivatives of benzimidazole have shown high activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .

CompoundBacteriaMIC (nM)
Benzimidazole Derivative AStaphylococcus aureus80
Benzimidazole Derivative BSarcina110

2. Anticancer Activity

The anticancer potential of compounds containing benzimidazole and pyrimidine moieties has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound was found to significantly reduce the viability of cancer cell lines such as A431 (vulvar epidermal carcinoma) with IC50 values in the low micromolar range .

Cell LineIC50 (µM)
A4315
MCF73

3. Anti-inflammatory Activity

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Study on Antibacterial Efficacy

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of benzimidazole and evaluated their antibacterial activities against a panel of pathogens. The results showed that specific modifications in the chemical structure significantly enhanced antibacterial efficacy, particularly against resistant strains .

Study on Anticancer Mechanisms

A comprehensive study explored the anticancer mechanisms of pyrimidine-containing compounds. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as:

  • Condensation reactions using aryl/heteroaryl hydrazines with intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione under reflux in ethanol/AcOH .
  • Cyclization reactions with reagents like NH4_4OAc in glacial acetic acid at elevated temperatures (e.g., 108°C) to form pyrimidine cores .
  • Solvent optimization : Ethanol or DMF/EtOH mixtures are critical for recrystallization and purity .
    Yields vary with catalyst choice (e.g., sodium acetate vs. HCl) and reaction time, necessitating DOE (Design of Experiments) approaches for reproducibility .

Basic: How is the purity and structural integrity of the compound validated?

Methodological validation includes:

  • Spectroscopic techniques : 1^1H/13^13C NMR to confirm substituent positions and IR for functional groups (e.g., carbonyl stretches) .
  • Chromatography : HPLC for purity assessment (>98%) and retention time consistency .
  • Elemental analysis : Matching calculated vs. experimental C/H/N percentages to verify stoichiometry .

Advanced: How can computational modeling predict this compound’s biological interactions?

Molecular docking studies (e.g., using AutoDock Vina) analyze binding affinities to target proteins. For example:

  • Docking poses reveal interactions between the benzoimidazole moiety and hydrophobic pockets, while the pyrimidine ring engages in hydrogen bonding .
  • MD (Molecular Dynamics) simulations assess stability of ligand-receptor complexes over time, correlating with in vitro activity .

Advanced: How can researchers resolve contradictions in reaction yields across published protocols?

Contradictions arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) may enhance nucleophilic substitution vs. ethanol, which favors cyclization .
  • Catalyst effects : Acidic conditions (HCl) accelerate imine formation but may degrade thermally sensitive intermediates .
    Resolution : Systematic screening of solvent-catalyst pairs and real-time monitoring via TLC/HPLC to identify kinetic vs. thermodynamic control .

Advanced: What experimental designs are suitable for studying environmental degradation pathways?

Adopt a tiered approach:

  • Laboratory studies : Hydrolysis/photolysis under controlled pH, UV light, and temperature to identify degradation products .
  • Ecosystem simulations : Mesocosm models to track biotic transformations (microbial metabolism) and bioaccumulation in aquatic/terrestrial compartments .
  • Analytical methods : LC-MS/MS for quantifying trace metabolites and isotopic labeling to trace transformation pathways .

Basic: What principles ensure reproducibility in synthetic protocols?

  • Standardized conditions : Fixed molar ratios (e.g., 1:1 stoichiometry for hydrazine intermediates), controlled reflux times, and inert atmospheres to prevent oxidation .
  • Reagent quality : Use anhydrous solvents and freshly distilled amines to avoid side reactions .
  • Replication : Four replicates with five plants each (adapted from agricultural DOE models) to account for batch variability .

Advanced: What challenges exist in establishing structure-activity relationships (SAR) for this compound?

Key challenges include:

  • Structural complexity : The pyrrolidin-1-yl methanone and dimethylpyrimidine groups introduce conformational flexibility, complicating target prediction .
  • Bioassay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) may skew IC50_{50} values for kinase inhibition.
    Solutions :
    • Synthesize analogs with systematic substituent variations (e.g., halogenated aryl groups) .
    • Combine QSAR (Quantitative SAR) models with high-throughput screening to prioritize candidates .

Advanced: How can the compound’s environmental fate be assessed comprehensively?

Follow the INCHEMBIOL framework :

  • Source tracking : Identify industrial vs. metabolic origins using isotopic signatures.
  • Partition coefficients : Log KowK_{ow} and KocK_{oc} values predict bioaccumulation potential.
  • Transformation products : Monitor abiotic (e.g., ozonation) and biotic (e.g., liver microsomes) pathways for toxic metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.